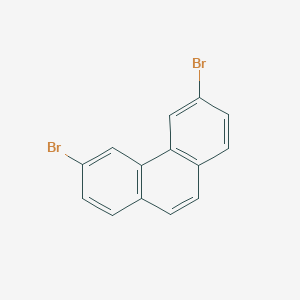

3,6-Dibromophenanthrene

描述

属性

IUPAC Name |

3,6-dibromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPMJIMUYNZFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448591 | |

| Record name | 3,6-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174735-02-5 | |

| Record name | 3,6-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

N-Bromosuccinimide-Mediated Bromination in Sulfuric Acid

The NBS method offers a controlled electrophilic bromination pathway. In this approach, phenanthrene-9,10-dione (500 mg, 1 equiv.) is dissolved in 98% sulfuric acid, followed by the addition of NBS (1 g, 2.5 equiv.) at room temperature . Stirring for 3 hours induces sequential electrophilic substitution at the 3- and 6-positions, driven by the electron-withdrawing quinone moiety. Quenching the reaction with ice yields an orange precipitate, which is recrystallized in dimethyl sulfoxide (DMSO) to achieve 75% yield .

Characterization Data :

-

1H NMR (500 MHz, DMSO-d6): δ 8.26 (d, J = 8.6 Hz, 2H), 8.09 (d, J = 2.3 Hz, 2H), 7.97 (dd, J = 8.5, 2.3 Hz, 2H) .

-

13C NMR (126 MHz, DMSO): δ 176.80 (C=O), 137.43, 133.60, 133.16, 131.03, 126.93, 122.85 .

This method prioritizes regioselectivity and mild conditions but requires careful handling of concentrated sulfuric acid.

Radical Bromination Using Elemental Bromine and Dibenzoyl Peroxide

Radical-initiated bromination employs bromine (0.54 mL total) and dibenzoyl peroxide (93 mg, 0.08 equiv.) in nitrobenzene at 120–130°C . Refluxing for 5–6 hours generates bromine radicals, which abstract hydrogen atoms from phenanthrene-9,10-dione, leading to 3,6-dibromination. Precipitation with hexane affords a dark yellow solid in 60–65% yield .

Characterization Data :

-

1H NMR (500 MHz, CDCl3): δ 8.12 (d, J = 1.9 Hz, 2H), 8.07 (dd, J = 8.2, 1.3 Hz, 2H), 7.69–7.65 (m, 2H) .

-

13C NMR (126 MHz, CDCl3): δ 178.75 (C=O), 135.83, 133.33, 132.00, 131.99, 129.75, 127.29 .

While this method avoids strong acids, nitrobenzene’s toxicity and high-temperature requirements limit its practicality for large-scale synthesis.

Oxidative Bromination with Chromium Trioxide in Acetic Acid

A less conventional route involves chromium trioxide (CrO3, 0.4 g, 4 mmol) in acetic acid under reflux for 1 hour . This single-step oxidation-bromination process achieves 78% yield , though mechanistic details remain less documented . The reaction likely proceeds via electrophilic attack on a chromium-activated phenanthrene intermediate.

Limitations : The method’s reliance on CrO3, a hazardous oxidizer, and sparse NMR/MS validation in literature necessitate cautious adoption .

Comparative Analysis of Synthetic Methods

The NBS method balances safety and efficiency, whereas the CrO3 route offers speed at the expense of hazardous reagents.

Mechanistic Insights and Side Reactions

Electrophilic bromination (NBS) proceeds via sigma-complex intermediacy, with sulfuric acid polarizing Br+ for directed substitution . Radical bromination involves dibenzoyl peroxide decomposing to initiate bromine radical chains, favoring less sterically hindered positions . Side products like 2,7-dibromophenanthrene-9,10-dione form under kinetic control but are minimized through optimized stoichiometry .

Scalability and Industrial Applicability

For pilot-scale production, the NBS method’s room-temperature operation and high yield make it preferable despite acid waste. The Br2 method’s higher temperature and solvent toxicity render it less viable, though it remains useful for small-scale radical studies.

化学反应分析

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction facilitates aryl-aryl bond formation. 3,6-Dibromophenanthrene reacts with boronic esters under optimized conditions:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, Cs₂CO₃, THF/H₂O, 85°C | 3,6-Bis(2-thienylvinyl)phenanthrene | 68–72% | |

| Pd(OAc)₂, SPhos, K₃PO₄, toluene | Helicene derivatives | 61% |

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with the boronate and reductive elimination to form the C–C bond .

Kumada Coupling

Nickel- or palladium-catalyzed coupling with Grignard reagents enables functionalization:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ni(dppe)Cl₂, THF, Mg turnings | 3,6-Diarylphenanthrenes | 55–60% |

Applications : Used to synthesize π-extended polyaromatic hydrocarbons (PAHs) for organic electronics .

Photocyclization Reactions

UV irradiation induces intramolecular cyclization to form helicenes:

| Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (λ = 350–370 nm), hexane | Dithia helicenes | 85% | |

| UV (λ = 306 nm), THF | Naphtho[2,1-b]thiophene derivatives | 78% |

Key Findings :

-

Excited-state dynamics (S₁ and S₂) drive supra-antara stereoselectivity via π→π* transitions .

-

Computational studies confirm C(4)-phenanthrene/C(2)-thiophene bonding as the dominant pathway (Figure 1) .

Macrocyclization Reactions

One-pot Yamamoto coupling produces cyclic phenanthrenylene structures:

| Reagents/Conditions | Product | Panel Size (n) | Reference |

|---|---|---|---|

| Ni(COD)₂, 2,2'-bipyridyl, DMF | [n]Cyclo-3,6-phenanthrenylenes | n = 3–8 |

Structural Data :

-

X-ray crystallography reveals planar conformations for n = 3 and 5, while n = 4 adopts a saddle shape .

-

Fluorescence quantum yields reach 85% for n = 5, correlating with conjugation length .

Bromination to Quinones

Controlled oxidation introduces ketone groups:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CrO₃, acetic acid, reflux | This compound-9,10-dione | 78% | |

| Br₂, nitrobenzene, 120°C | 3,6-Dibromophenanthrenequinone | 60% |

Applications : The quinone derivatives serve as intermediates in synthesizing redox-active materials for organic photovoltaics .

Condensation Reactions

Reaction with diamines forms quinoxaline derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1,2-Diaminopyridine, ethanol, reflux | Dibenzopyridoquinoxaline | 74% |

Mechanism : Nucleophilic attack of the diamine on the quinone carbonyl groups, followed by dehydration .

Computational Insights

DFT calculations elucidate regioselectivity in photocyclization:

| Parameter | Value (S₁ State) | Reference |

|---|---|---|

| C–C bond formation energy barrier | 12.3 kcal/mol | |

| Dihedral angle (C–C=C–C) | 30–31° (excited state) |

科学研究应用

Synthesis of Higher-Order PAHs

3,6-Dibromophenanthrene serves as a crucial building block for the synthesis of more complex π-extended PAHs. The bromine substituents on the phenanthrene ring are particularly useful for cross-coupling reactions, allowing for the construction of larger and more intricate molecular architectures. For example, it has been utilized in the synthesis of [n]cyclo-3,6-phenanthrenylenes through one-pot macrocyclization processes. These derivatives exhibit interesting fluorescence properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Crystal Structure and Material Properties

The crystal structure of this compound reveals a herringbone-like arrangement with face-to-face slipped π–π stacking interactions. This arrangement contributes to its stability and influences its electronic properties, which are essential for applications in organic electronics. The interplanar distance and stacking orientation facilitate charge transport within solid-state materials, making this compound a candidate for organic semiconductor applications .

Photonic Applications

Due to its fluorescent properties, this compound is investigated for use in photonic devices. The compound's derivatives have shown high quantum yields in solution, indicating their potential as fluorescent markers or sensors in biological imaging and diagnostics. The structure-activity relationship observed in its derivatives provides insights into optimizing fluorescence characteristics for specific applications .

Thermal Stability and Polymerization

Research has demonstrated that this compound can be processed into thermosetting polymers through thermal treatment. These polymers exhibit significant thermal stability and can undergo sublimation and polymerization when subjected to high temperatures. Such materials could be utilized in high-performance coatings or as structural components in various engineering applications .

Case Study 1: Synthesis of Fluorescent Macrocycles

In a study by Ikemoto et al., five congeners of [n]cyclo-3,6-phenanthrenylene were synthesized from dibromophenanthrene. The resulting compounds displayed varying fluorescence properties with quantum yields reaching up to 85%. This research highlights the potential of this compound as a precursor for developing new fluorescent materials .

Case Study 2: Polymerization Behavior

A study on the thermal behavior of dibromophenanthrene derivatives revealed that upon heating, these compounds could form stable polymers with unique properties. The polymerization process was characterized by thermal gravimetric analysis (TGA), indicating two distinct weight loss stages related to sublimation and debromination processes . This finding opens avenues for utilizing dibromophenanthrene in creating durable materials.

作用机制

The mechanism of action of 3,6-Dibromophenanthrene involves its interaction with various molecular targets. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting species.

相似化合物的比较

Crystal Packing and Structural Features

Bromine positioning dictates molecular packing and intermolecular interactions:

The 3,6-isomer’s herringbone arrangement contrasts with the antiparallel stacking of the 9,10-isomer, highlighting how substituent positions alter supramolecular interactions.

Thermochemical and Electronic Properties

Halogen position affects sublimation thermodynamics and electronic behavior:

- 9,10-Dibromophenanthrene : Sublimation enthalpy (ΔHₛᵤᵦ) and entropy (ΔSₛᵤᵦ) were measured via Knudsen effusion, though data for the 3,6-isomer remains unreported .

- Conductance : Regiochemical effects (e.g., 3,6- vs. 1,8-substitution) influence single-molecule conductance due to variations in π-conjugation and steric hindrance .

Research Implications

- Regioselectivity : Bromine positions dictate reactivity and product selectivity in cross-coupling reactions.

- Material Design : The 3,6-isomer’s planar structure and stacking favor applications in conductive materials, while the 9,10-isomer’s closer π-interactions may enhance charge transport.

- Thermal Stability : Sublimation data for halogenated PAHs inform purification and processing in industrial applications .

生物活性

3,6-Dibromophenanthrene (DBP) is a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities, particularly in the context of its interactions with biological systems. This article explores its structural characteristics, biological activities, and potential applications based on recent research findings.

Structural Characteristics

This compound has the molecular formula . The compound features a planar phenanthrene core with two bromine substituents at the 3 and 6 positions. Its crystal structure reveals a herringbone arrangement and significant π–π stacking interactions, which are crucial for its biological activity. The interplanar distance in the crystal structure is approximately 3.544 Å, indicating strong intermolecular interactions that may influence its reactivity and bioactivity .

Antioxidant Properties

Research indicates that DBP exhibits notable antioxidant properties. Antioxidants are essential for neutralizing free radicals, thereby preventing oxidative stress and cellular damage. Studies have shown that DBP can scavenge free radicals effectively, which is critical in reducing the risk of various diseases linked to oxidative stress .

Anticancer Activity

DBP has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells .

Table 1: Summary of Biological Activities of this compound

| Activity | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Antioxidant | Various | Free radical scavenging | Neutralization of reactive oxygen species |

| Anticancer | MCF-7 | Inhibition of proliferation | Induction of apoptosis |

| HeLa | Inhibition of proliferation | Cell cycle arrest |

Metabolism and Toxicity

The metabolism of DBP involves biotransformation processes that can influence its toxicity profile. It has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), including CYP1A2 and CYP2C19, which are important for drug metabolism. This inhibition suggests that DBP may interact with other pharmaceuticals, potentially leading to altered drug efficacy or toxicity .

Toxicological Studies

Toxicological assessments indicate that while DBP exhibits beneficial biological activities, it also poses risks associated with skin and eye irritation upon exposure. Proper handling protocols are essential to mitigate these risks when working with this compound in laboratory settings .

Case Studies

- Case Study on Anticancer Effects : A study evaluated the effects of DBP on MCF-7 cells and reported a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. The study concluded that DBP could serve as a lead compound for developing novel anticancer agents targeting breast cancer .

- Metabolomic Profiling : Another investigation focused on the metabolomic profiling of phenolic compounds in grape extracts containing DBP derivatives. The study highlighted the antioxidant activity of these extracts and their potential protective effects against DNA damage caused by oxidative stress .

常见问题

Q. What are the optimal synthetic routes for 3,6-Dibromophenanthrene, and what yields can be expected?

The most efficient synthesis involves photocyclodehydrogenation of 4,4'-dibromo-trans-stilbene under UV irradiation. Method B (improved photocyclization) achieves 97% yield (0.241 g on a 0.81 mmol scale) . Key steps include:

- Dissolving the precursor in a solvent like dichloromethane.

- Irradiation with a high-pressure mercury lamp (λ = 365 nm) for 12–24 hours.

- Purification via silica gel column chromatography using petroleum ether as the eluent. Characterization by melting point (194°C, matching literature values), IR, and NMR confirms purity .

Q. What standard analytical techniques are used to characterize this compound?

A combination of spectroscopic and crystallographic methods is employed:

- 1H-NMR (CDCl₃, 400 MHz): Peaks at δ 8.75–8.76 (d, J = 1.56 Hz, 2H) and δ 7.71–7.75 (m, 4H) confirm aromatic proton environments .

- IR spectroscopy : Bands at 1583 cm⁻¹ (C=C stretching) and 837 cm⁻¹ (C–Br vibrations) .

- Mass spectrometry (EI) : Dominant peaks at m/z 336 (M⁺, 61%) and 338 (M⁺+2, 30%) reflect bromine isotope patterns .

Q. How is recrystallization performed to obtain high-purity this compound?

Dissolve the crude product in hot hexane, cool gradually to room temperature, and filter needle-shaped crystals (0.62 × 0.08 × 0.03 mm) suitable for X-ray diffraction . This minimizes impurities and ensures structural homogeneity for crystallographic studies .

Advanced Research Questions

Q. How can crystallographic twinning in this compound crystals be resolved?

The compound often forms racemic twins due to its near-planar structure. Use SHELXL97 with the TWIN and BASF commands to refine twin fractions (e.g., 0.390 ± 0.010) . Key parameters:

Q. How do bromine substituents at the 3,6-positions influence reactivity in cross-coupling reactions?

The para-bromine positions enable selective Suzuki-Miyaura or Sonogashira couplings. For example:

- React with boronic acids to synthesize π-extended polyaromatic hydrocarbons (PAHs) .

- Couple with ethynylpyridine to create dipyridyl donors for supramolecular architectures . Steric hindrance from the phenanthrene core requires optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

Q. How can contradictions in spectroscopic or crystallographic data be addressed?

- NMR discrepancies : Compare with historical data (e.g., Nakamura et al., 1996) and verify purity via column chromatography .

- Crystallographic errors : Cross-validate with SHELX-refined parameters (e.g., bond lengths: C–Br = 1.907–1.914 Å) .

- Nomenclature conflicts : Correct historical errors (e.g., "9,10-dibromophenanthrene" vs. "phenanthrene-9,10-dibromide") by referencing IUPAC guidelines .

Q. What role does this compound play in synthesizing fluorescent macrocycles?

It serves as a precursor for [n]cyclo-3,6-phenanthrenylenes via one-pot macrocyclization. Key outcomes:

- Fluorescence quantum yields : Up to 85% for 8-panel congeners due to rigid π-conjugation .

- Structure-activity relationship : Planarity and torsional strain (e.g., 54.21° intercolumnar tilt) modulate emission properties .

Methodological Notes

- Synthesis optimization : Scale reactions using synchrotron-validated protocols (e.g., λ = 0.80000 Å for diffraction) .

- Safety : Handle with PPE (gloves, masks) due to bromine toxicity; avoid inhalation/contact .

- Data deposition : Crystallographic coordinates should be archived in CCDC (e.g., 1828960) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。